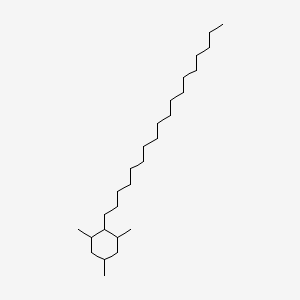
1,3,5-Trimethyl-2-octadecylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-octadecylcyclohexane is an organic compound with the molecular formula C27H54. It is a derivative of cyclohexane, where three methyl groups and one octadecyl group are attached to the cyclohexane ring. This compound is typically a waxy solid, ranging from colorless to slightly yellow in appearance .
Vorbereitungsmethoden
1,3,5-Trimethyl-2-octadecylcyclohexane is usually synthesized through multi-step organic synthesis reactions. The synthetic route involves the alkylation of cyclohexane derivatives with octadecyl halides under specific conditions. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the alkylation process .
Analyse Chemischer Reaktionen
1,3,5-Trimethyl-2-octadecylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl and octadecyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-octadecylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis to prepare functional compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: It may serve as a model compound in drug delivery research to study the behavior of hydrophobic drugs.
Industry: It is used as an additive in lubricants and functional polymers to enhance their properties
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-octadecylcyclohexane involves its interaction with hydrophobic environments. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethyl-2-octadecylcyclohexane can be compared with other similar compounds such as:
- 1,3,5-Trimethyl-4-n-octadecylcyclohexane
- 2,4,6-Trimethyl-1-n-octadecylcyclohexane
These compounds share similar structural features but differ in the position of the alkyl groups on the cyclohexane ring. The unique positioning of the octadecyl group in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
55282-34-3 |
|---|---|
Molekularformel |
C27H54 |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-octadecylcyclohexane |
InChI |
InChI=1S/C27H54/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h24-27H,5-23H2,1-4H3 |
InChI-Schlüssel |
SLYADMRXVMOLJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1C(CC(CC1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















